molecular formula C4H4F2O4 B1294978 2,2-Difluorosuccinic acid CAS No. 665-31-6

2,2-Difluorosuccinic acid

Cat. No. B1294978
CAS RN: 665-31-6
M. Wt: 154.07 g/mol
InChI Key: ZYLFHISLYSHWRH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2-Difluorosuccinic acid is represented by the formula C4H4F2O4. Its molecular weight is 154.07 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluorosuccinic acid include a density of 1.6±0.1 g/cm3, a boiling point of 227.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. The enthalpy of vaporization is 51.1±6.0 kJ/mol and the flash point is 91.4±25.9 °C .

Scientific Research Applications

Synthesis and Chemical Properties

2,2-Difluorosuccinic acid has been investigated for its role as an intermediate in various synthetic chemical reactions. Raasch and Castle (2003) explored its utility in the synthesis of 1,1,2-trichloro-2,3,3-trifluorocyclobutane and 1-chloro-2,3,3-trifluorocyclobutene. This work highlighted its significance in annulation, carbocyclic-[4] cyclization, cycloaddition, elimination, dehalogenation, and oxidation reactions, emphasizing its role in the creation of fluorine-containing organic compounds (Raasch & Castle, 2003).

Enzymology and Metabolism

Tober, Nicholls, and Brodie (1970) studied the interaction of 2,2-difluorosuccinic acid with soluble succinate dehydrogenase, finding that it is converted to monofluorofumarate by the dehydrogenase. The research revealed insights into the enzyme-catalyzed elimination of HF from difluorosuccinate, which served as a model for an ionic hydrogen elimination mechanism with true substrates (Tober, Nicholls, & Brodie, 1970).

Safety And Hazards

2,2-Difluorosuccinic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2-difluorobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLFHISLYSHWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216702
Record name 2,2-Difluorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorosuccinic acid

CAS RN

665-31-6
Record name 2,2-Difluorobutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=665-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluorosuccinic acid
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Record name 2,2-Difluorobutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorosuccinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Hudlicky, TE Glass - Journal of Fluorine Chemistry, 1983 - Elsevier
Elimination of hydrogen fluoride from fluorosuccinic acid gave fumaric acid, from 2,2-difluorosuccinic acid, meso- and DL-2,3-difluorosuccinic acid fluorofumaric acid, and …
Number of citations: 5 www.sciencedirect.com
MS Raasch, RE Miegel, JE Castle - Journal of the American …, 1959 - ACS Publications
Although maleic and fumaric acids are versatile chemicals, useful in copolymerizations and organic syntheses, their fluoro derivatives have not been reported except for a reference by …
Number of citations: 67 pubs.acs.org
H Gershon, L Shanks - Journal of medicinal chemistry, 1977 - ACS Publications
606 Journal of Medicinal Chemistry, 1977, Vol. 20, No. 4 with doses 100 times higher than the active dose (0.25 mg/kg) of 1. This result, as well as the lower polarity of 2, suggested that …
Number of citations: 16 pubs.acs.org
L Pöschel, E Gehr, M Buchhaupt - Applied Microbiology and Biotechnology, 2022 - Springer
The methylotrophic bacterium Methylorubrum extorquens AM1 has the potential to become a platform organism for methanol-driven biotechnology. Its ethylmalonyl-CoA pathway (EMCP…
Number of citations: 3 link.springer.com
P Mateus, A Jacquet, A Méndez-Ardoy, A Boulloy… - Chemical …, 2021 - pubs.rsc.org
The selective binding properties of a 13-mer oligoamide foldamer capsule composed of 4 different aromatic subunits are reported. The capsule was designed to recognize dicarboxylic …
Number of citations: 8 pubs.rsc.org
F Xu, B Simmons, J Armstrong… - The Journal of organic …, 2005 - ACS Publications
A practical and cost-effective synthesis of 3,3-difluoropyrrolidine is reported. The synthesis involves the isolation of two intermediates, which are prepared via two efficient through …
Number of citations: 16 pubs.acs.org
M Hudlicky, JA Hall - Journal of Fluorine Chemistry, 1983 - Elsevier
Elimination of hydrogen fluoride from 2,2-difluorosuccinic acid was found to follow second order kinetics with the activation energy of 16.9 kcal/mol. The probable mechanism is …
Number of citations: 3 www.sciencedirect.com
PD Bartlett, LK Montgomery… - Journal of the American …, 1964 - ACS Publications
In sealed tubes at 80 with 1, 1-dichloro-2, 2-difluoroethylene in excess and a polymerization inhibitor (hydro-quinone or di-re-butylammonium picrate) butadiene, cis-piperylene, and …
Number of citations: 104 pubs.acs.org
T Abe, H Baba, I Soloshonok, K Tanaka - Journal of Chromatography A, 2000 - Elsevier
Ion-exclusion chromatography has been successfully applied to the separation of a number of polyfluorocarboxylic acids. The separation of various mono- and dibasic …
Number of citations: 25 www.sciencedirect.com
MS Raasch, JE Castle - Organic Syntheses, 2003 - Wiley Online Library
Difluorosuccinic acid intermediate: 1, 1, 2‐trichloro‐2, 3, 3‐trifluorocyclobutane intermediate: 1‐chloro‐2, 3, 3‐trifluorocyclobutene product: 2, 2‐difluorosuccinic acid
Number of citations: 0 onlinelibrary.wiley.com

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